meso-2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane
CAS No.: 1439904-16-1
Cat. No.: VC7472007
Molecular Formula: C4H2Br2F6
Molecular Weight: 323.858
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1439904-16-1 |
|---|---|
| Molecular Formula | C4H2Br2F6 |
| Molecular Weight | 323.858 |
| IUPAC Name | (2S,3R)-2,3-dibromo-1,1,1,4,4,4-hexafluorobutane |
| Standard InChI | InChI=1S/C4H2Br2F6/c5-1(3(7,8)9)2(6)4(10,11)12/h1-2H/t1-,2+ |
| Standard InChI Key | CLDAABVXWZWULA-XIXRPRMCSA-N |
| SMILES | C(C(C(F)(F)F)Br)(C(F)(F)F)Br |
Introduction
Structural Characteristics and Molecular Configuration
Molecular Architecture
meso-2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane features a four-carbon backbone with bromine atoms at the second and third positions and trifluoromethyl () groups at both termini. The meso designation arises from its stereochemistry: the molecule possesses two stereocenters (C2 and C3) but is achiral due to an internal plane of symmetry. This configuration is confirmed by its IUPAC name, -dibromo-1,1,1,4,4,4-hexafluorobutane, and its InChIKey (CLDAABVXWZWULA-XIXRPRMCSA-N) .
Key Structural Data:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 323.86 g/mol | |
| Density | 1.8 g/cm³ | |
| Boiling Point | 62°C at 300 mmHg |
The compound’s SMILES string () highlights its stereochemistry, while its XLogP3 value (3.7) suggests moderate hydrophobicity .
Spectroscopic and Computational Insights
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NMR: The NMR spectrum is simplified due to symmetry, with equivalent protons on C1 and C4.
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IR: Strong absorptions for C-F (1100–1200 cm) and C-Br (500–600 cm) bonds are expected.
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Computational Modeling: Density functional theory (DFT) studies predict a staggered conformation minimizing steric clashes between bromine and fluorine atoms .
Synthesis Methods and Reaction Mechanisms
Halogenation of Hexafluorobutane
A primary synthesis route involves the bromination of 1,1,1,4,4,4-hexafluorobutane using molecular bromine () in a nonpolar solvent (e.g., ) under controlled conditions. The reaction proceeds via a radical mechanism initiated by UV light or heat, favoring vicinal dibromide formation due to the stability of the intermediate allylic radical .
Addition to Hexafluorobutene
An alternative method employs the bromination of (E)- or (Z)-1,1,1,4,4,4-hexafluorobut-2-ene. This anti-addition follows a concerted mechanism, yielding the meso diastereomer exclusively due to steric hindrance from the groups .
Chemical Reactivity and Mechanistic Pathways
Nucleophilic Substitution
The vicinal dibromide structure renders the compound susceptible to nucleophilic attack. For example, reaction with potassium iodide () in acetone proceeds via an mechanism, producing 1,1,1,4,4,4-hexafluoro-2,3-diiodobutane:
Elimination Reactions
Under basic conditions (e.g., ), dehydrohalogenation occurs, forming 1,1,1,4,4,4-hexafluorobut-2-ene. This reaction proceeds via an E2 mechanism, with anti-periplanar geometry of the leaving groups.
Applications in Research and Industry
Fluorinated Polymer Synthesis
The compound serves as a monomer in the production of fluorinated elastomers, which exhibit exceptional chemical and thermal resistance. Copolymerization with tetrafluoroethylene () enhances material properties for aerospace and automotive applications.
Pharmaceutical Intermediates
Its bromine atoms act as leaving groups in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the synthesis of biaryl compounds with fluorinated side chains. These motifs are prevalent in kinase inhibitors and antiviral agents .
| Hazard Symbol | Risk Codes | Safety Measures |
|---|---|---|
| Xi | 36/37/38 (Irritant) | S26: Rinse eyes immediately; S36/37/39: Use PPE |
Environmental Considerations
The compound’s high stability raises concerns about bioaccumulation. Disposal via incineration with scrubbing systems is recommended to prevent hydrobromic acid () emissions .
Comparative Analysis with Analogous Compounds
| Compound | Molecular Formula | Boiling Point (°C) | Reactivity Notes |
|---|---|---|---|
| meso-2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane | 62 (300 mmHg) | High electrophilicity due to groups | |
| 2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane | 45 (760 mmHg) | Faster substitution due to Cl’s smaller size | |
| 1,2-Dibromohexafluoropropane | 78 (760 mmHg) | Less steric hindrance, higher volatility |
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